molecular formula C12H11NO3 B13526315 methyl 3-(1H-indol-3-yl)-3-oxopropanoate

methyl 3-(1H-indol-3-yl)-3-oxopropanoate

Cat. No.: B13526315
M. Wt: 217.22 g/mol
InChI Key: XQVWUDQZQRJKKL-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-3-oxopropanoate typically involves the esterification of indole-3-acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . This reaction proceeds under reflux conditions, resulting in the formation of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microflow reactors allows for rapid and mild generation of intermediates, which can then be converted to the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-3-oxopropanoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as enzyme inhibition and receptor modulation. This compound’s effects are mediated through its ability to participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in rooting powders.

Uniqueness

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-3-oxopropanoate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)6-11(14)9-7-13-10-5-3-2-4-8(9)10/h2-5,7,13H,6H2,1H3

InChI Key

XQVWUDQZQRJKKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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